molecular formula C28H48O2 B587382 β-Tocopherol-d3 CAS No. 936230-75-0

β-Tocopherol-d3

Cat. No. B587382
M. Wt: 419.708
InChI Key: WGVKWNUPNGFDFJ-SUWCBTSWSA-N
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Description

β-Tocopherol-d3 is the deuterium labeled β-Tocopherol . β-Tocopherol is an analogue of vitamin E and exhibits antioxidant properties . It can inhibit tyrosinase activity and melanin synthesis . β-Tocopherol can also prevent the inhibition of cell growth and of PKC activity caused by d-alpha-tocopherol .


Synthesis Analysis

Tocopherols are plant-derived isoprenoids with vitamin E activity, which are involved in diverse physiological processes in plants . Although their biosynthesis has been extensively investigated in model plants, their synthesis in important fruit crops as Citrus has scarcely been studied . The final products of the Tocopherol biosynthesis pathway are either α- or β-Tocopherol, which are catalyzed by γ-Tocopherol methyltransferase .


Molecular Structure Analysis

The molecular structure of β-Tocopherol-d3 is composed of a chromanol ring with a side chain located at the C2 position . Tocopherols have saturated phytyl side chains while tocotrienols have isoprenyl side chains with three double bonds . Both tocopherols and tocotrienols occur as four vitamers (α, β-, γ- and δ-) that differ from each other by the number and position of methyl groups in the chromanol ring .


Chemical Reactions Analysis

The most difficult compounds to be separated are the β- and γ-tocols, because they have three methyl groups in their ring structure .


Physical And Chemical Properties Analysis

Vitamin E is a plant-derived, lipid-soluble substance whose molecular structure is comprised of a chromanol ring with a side chain located at the C2 position . Vitamin E refers to a group of eight different compounds: α-, β-, γ-, and δ-tocopherols and the corresponding four tocotrienols .

Scientific Research Applications

Pharmacokinetics and Bioavailability

  • Research focusing on tocotrienols, a group that includes β-Tocopherol, investigates their pharmacokinetics and bioavailability, highlighting their potential in anti-cancer research. One study explored the absorption profile of δ-Tocotrienol, showing a progressive increase in plasma concentrations over time, indicating a potential for similar pharmacokinetic studies on β-Tocopherol derivatives (Wallace et al., 2022).

Nutritional Science

  • The nutritional content and health benefits of nuts were analyzed, with findings showing the presence of β-Tocopherol among other tocopherols. This research underscores the importance of β-Tocopherol in dietary sources and its potential health implications (Kornsteiner, Wagner, & Elmadfa, 2006).

Safety And Hazards

β-Tocopherol is highly flammable and may be fatal if swallowed and enters airways . It can cause skin irritation and may cause drowsiness or dizziness . It may cause damage to organs through prolonged or repeated exposure and is toxic to aquatic life with long-lasting effects .

Future Directions

Current research studies have defined the important roles of other tocopherols, such as anti-inflammatory, anti-proliferative and cancer preventative effects . Understanding the induction mechanism under stress will help to develop methods to engineer plants with high Tocopherol contents .

properties

CAS RN

936230-75-0

Product Name

β-Tocopherol-d3

Molecular Formula

C28H48O2

Molecular Weight

419.708

IUPAC Name

(2R)-2,8-dimethyl-5-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol

InChI

InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21-,22-,28-/m1/s1/i6D3

InChI Key

WGVKWNUPNGFDFJ-SUWCBTSWSA-N

SMILES

CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O

synonyms

(2R)-3,4-Dihydro-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol-d3;  (+)- 2,5,8-Trimethyl-2-(4,8,12-trimethyltridecyl)-6-chromanol-d3;  (R,R,R)-β-Tocopherol-d3;  D-β-Tocopherol-d3;  d-β-Tocopherol-d3;  β-D-Tocopherol-d3; 

Origin of Product

United States

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